Cas no 2172142-77-5 (2-bromo-2-methylpropyl 1,2-oxazole-3-carboxylate)

2-Bromo-2-methylpropyl 1,2-oxazole-3-carboxylate is a specialized organic compound featuring a reactive bromomethyl group and an oxazole carboxylate moiety. Its structure makes it a valuable intermediate in synthetic organic chemistry, particularly for nucleophilic substitution reactions and heterocyclic derivatization. The bromomethyl group offers a versatile handle for further functionalization, while the oxazole ring contributes to its utility in pharmaceutical and agrochemical research. This compound is particularly useful in the development of bioactive molecules due to its ability to introduce both heterocyclic and alkylating functionalities. Careful handling is advised due to its potential reactivity under standard laboratory conditions.
2-bromo-2-methylpropyl 1,2-oxazole-3-carboxylate structure
2172142-77-5 structure
商品名:2-bromo-2-methylpropyl 1,2-oxazole-3-carboxylate
CAS番号:2172142-77-5
MF:C8H10BrNO3
メガワット:248.07390165329
CID:6143267
PubChem ID:165481679

2-bromo-2-methylpropyl 1,2-oxazole-3-carboxylate 化学的及び物理的性質

名前と識別子

    • 2-bromo-2-methylpropyl 1,2-oxazole-3-carboxylate
    • EN300-1478674
    • 2172142-77-5
    • インチ: 1S/C8H10BrNO3/c1-8(2,9)5-12-7(11)6-3-4-13-10-6/h3-4H,5H2,1-2H3
    • InChIKey: PXFGJZSYXBNNIG-UHFFFAOYSA-N
    • ほほえんだ: BrC(C)(C)COC(C1C=CON=1)=O

計算された属性

  • せいみつぶんしりょう: 246.98441g/mol
  • どういたいしつりょう: 246.98441g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 196
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 52.3Ų

2-bromo-2-methylpropyl 1,2-oxazole-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1478674-10.0g
2-bromo-2-methylpropyl 1,2-oxazole-3-carboxylate
2172142-77-5
10g
$3131.0 2023-06-06
Enamine
EN300-1478674-0.1g
2-bromo-2-methylpropyl 1,2-oxazole-3-carboxylate
2172142-77-5
0.1g
$640.0 2023-06-06
Enamine
EN300-1478674-50mg
2-bromo-2-methylpropyl 1,2-oxazole-3-carboxylate
2172142-77-5
50mg
$612.0 2023-09-28
Enamine
EN300-1478674-5.0g
2-bromo-2-methylpropyl 1,2-oxazole-3-carboxylate
2172142-77-5
5g
$2110.0 2023-06-06
Enamine
EN300-1478674-2.5g
2-bromo-2-methylpropyl 1,2-oxazole-3-carboxylate
2172142-77-5
2.5g
$1428.0 2023-06-06
Enamine
EN300-1478674-5000mg
2-bromo-2-methylpropyl 1,2-oxazole-3-carboxylate
2172142-77-5
5000mg
$2110.0 2023-09-28
Enamine
EN300-1478674-10000mg
2-bromo-2-methylpropyl 1,2-oxazole-3-carboxylate
2172142-77-5
10000mg
$3131.0 2023-09-28
Enamine
EN300-1478674-2500mg
2-bromo-2-methylpropyl 1,2-oxazole-3-carboxylate
2172142-77-5
2500mg
$1428.0 2023-09-28
Enamine
EN300-1478674-0.5g
2-bromo-2-methylpropyl 1,2-oxazole-3-carboxylate
2172142-77-5
0.5g
$699.0 2023-06-06
Enamine
EN300-1478674-100mg
2-bromo-2-methylpropyl 1,2-oxazole-3-carboxylate
2172142-77-5
100mg
$640.0 2023-09-28

2-bromo-2-methylpropyl 1,2-oxazole-3-carboxylate 関連文献

Related Articles

2-bromo-2-methylpropyl 1,2-oxazole-3-carboxylateに関する追加情報

Professional Introduction to 2-bromo-2-methylpropyl 1,2-oxazole-3-carboxylate (CAS No. 2172142-77-5)

2-bromo-2-methylpropyl 1,2-oxazole-3-carboxylate, identified by the Chemical Abstracts Service Number (CAS No.) 2172142-77-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the oxazole derivative class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of both bromine and methyl groups in its molecular framework enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The 1,2-oxazole core is a five-membered aromatic ring containing two oxygen atoms, which imparts unique electronic and steric properties to the molecule. This structural motif is widely recognized for its role in various pharmacological applications, including antimicrobial, antiviral, and anti-inflammatory agents. The bromo substituent at the 2-position of the propyl chain introduces a reactive site for further functionalization, while the carboxylate group at the 3-position provides a polar moiety that can participate in hydrogen bonding and salt formation.

In recent years, there has been a surge in research focused on oxazole derivatives due to their promising biological profiles. Studies have demonstrated that modifications to the oxazole ring can significantly alter its pharmacokinetic properties and target specificity. For instance, derivatives with halogenated side chains have shown enhanced binding affinity to certain enzyme targets, making them attractive candidates for drug development. The compound CAS No. 2172142-77-5 represents an advanced scaffold that researchers are exploring for its potential in modulating biological pathways associated with diseases such as cancer and neurodegeneration.

The methyl group in 2-bromo-2-methylpropyl 1,2-oxazole-3-carboxylate contributes to steric hindrance around the bromine atom, which can influence reaction outcomes during synthetic transformations. This feature is particularly useful in designing molecules with improved metabolic stability or selectivity. Additionally, the carboxylate functionality allows for facile conjugation with other biomolecules, such as peptides or nucleotides, expanding its utility in biopharmaceutical applications.

Recent advancements in synthetic methodologies have enabled more efficient preparation of complex oxazole derivatives like this one. Techniques such as palladium-catalyzed cross-coupling reactions and organometallic chemistry have streamlined the introduction of diverse substituents into the oxazole core. These methods not only improve yield but also enhance scalability, making it feasible to produce larger quantities of intermediates for preclinical and clinical studies.

The pharmaceutical industry has shown particular interest in oxazole derivatives due to their versatility as pharmacophores. For example, certain oxazole-based compounds have been investigated for their ability to inhibit kinases involved in tumor growth and progression. The structural features of CAS No. 2172142-77-5, including its brominated propyl side chain and carboxylate group, align well with these therapeutic goals. By serving as a versatile building block, this compound facilitates the creation of novel drug candidates with tailored biological activities.

Moreover, the chemical stability of 2-bromo-2-methylpropyl 1,2-oxazole-3-carboxylate under various storage conditions is a critical factor in its practical application. Research has indicated that proper handling and storage can preserve its integrity and reactivity over time. This stability is essential for ensuring consistent performance in synthetic protocols and downstream applications.

In conclusion,CAS No. 2172142-77-5 represents a significant advancement in the field of medicinal chemistry. Its unique structural composition positions it as a valuable tool for developing new therapeutic agents targeting a range of diseases. As research continues to uncover novel applications for oxazole derivatives,this compound is likely to play an increasingly important role in drug discovery and development pipelines.

おすすめ記事

推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd